molecular formula C13H20O2Sn B14144922 Triethyltin benzoate CAS No. 3646-80-8

Triethyltin benzoate

Cat. No.: B14144922
CAS No.: 3646-80-8
M. Wt: 327.01 g/mol
InChI Key: KYFSRNRVSILODI-UHFFFAOYSA-M
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Description

Triethyltin benzoate is an organotin compound with the molecular formula C13H20O2Sn. It is a derivative of tin and benzoic acid, where the tin atom is bonded to three ethyl groups and one benzoate group. Organotin compounds, including this compound, are known for their diverse applications in various fields, including industrial and biological research .

Preparation Methods

The synthesis of triethyltin benzoate typically involves the reaction of triethyltin chloride with sodium benzoate. The reaction is carried out in an organic solvent such as toluene or benzene under reflux conditions. The general reaction can be represented as follows:

(C2H5)3SnCl+C6H5COONa(C2H5)3SnOOC(C6H5)+NaCl\text{(C2H5)3SnCl} + \text{C6H5COONa} \rightarrow \text{(C2H5)3SnOOC(C6H5)} + \text{NaCl} (C2H5)3SnCl+C6H5COONa→(C2H5)3SnOOC(C6H5)+NaCl

In industrial settings, the production of organotin compounds often involves the use of tin tetrachloride and ethylating agents to produce triethyltin derivatives, which are then reacted with benzoic acid or its salts to form this compound .

Chemical Reactions Analysis

Triethyltin benzoate undergoes various chemical reactions, including:

    Oxidation: Triethyltin compounds can be oxidized to form tin oxides. For example, this compound can be oxidized using hydrogen peroxide or other oxidizing agents.

    Substitution: The benzoate group in this compound can be substituted with other ligands. For instance, reacting this compound with hydrochloric acid can yield triethyltin chloride and benzoic acid.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form triethyltin hydroxide and benzoic acid.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrochloric acid for substitution, and water for hydrolysis. The major products formed from these reactions are tin oxides, triethyltin chloride, and triethyltin hydroxide .

Scientific Research Applications

Triethyltin benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of triethyltin benzoate involves its interaction with cellular components. Triethyltin compounds are known to disrupt mitochondrial function by inhibiting oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The molecular targets include mitochondrial enzymes and membrane proteins, which are affected by the binding of triethyltin ions .

Comparison with Similar Compounds

Triethyltin benzoate can be compared with other organotin compounds such as triethyltin chloride, triethyltin acetate, and triphenyltin benzoate. While all these compounds share similar toxicological properties, this compound is unique due to its specific benzoate ligand, which can influence its reactivity and applications. For example:

Properties

CAS No.

3646-80-8

Molecular Formula

C13H20O2Sn

Molecular Weight

327.01 g/mol

IUPAC Name

triethylstannyl benzoate

InChI

InChI=1S/C7H6O2.3C2H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

KYFSRNRVSILODI-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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